Ivabradine Impurity 12

描述

an impurity of Ivabradine

生物活性

Ivabradine is a medication primarily used to treat certain heart conditions by reducing heart rate without significantly affecting contractility. It acts on the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically blocking the sodium and potassium ion flow, which leads to a decrease in the pacemaker current of the sinoatrial node. However, during its synthesis, various impurities, including Ivabradine Impurity 12, can be produced. Understanding the biological activity of these impurities is crucial for ensuring drug safety and efficacy.

Chemical Characteristics of this compound

This compound is identified as a degradation product and impurity that arises during the synthesis of Ivabradine. Its structural characteristics can influence its biological activity. The impurity's chemical structure includes specific functional groups that may alter its pharmacokinetic and pharmacodynamic properties compared to the parent compound.

Biological Activity

The biological activity of this compound has been assessed through various studies focusing on its interaction with HCN channels and its overall pharmacological profile.

- Ion Channel Interaction : Similar to Ivabradine, Impurity 12 may interact with HCN channels, although its binding affinity and efficacy could differ significantly. Studies suggest that impurities can alter the pharmacological effects of the main compound by competing for binding sites or modifying channel kinetics .

- Impact on Heart Rate : Preliminary data indicate that this impurity may still exhibit some chronotropic effects; however, these effects are less pronounced than those of Ivabradine itself .

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for understanding its biological activity:

- Absorption : The impurity's absorption characteristics may vary based on its solubility and stability under physiological conditions.

- Metabolism : As an impurity, it is likely metabolized differently than the parent compound. Studies indicate that impurities often undergo rapid metabolism, potentially leading to inactive metabolites .

- Excretion : The elimination pathways for Impurity 12 remain less understood but are expected to involve renal clearance similar to other ivabradine metabolites.

Toxicological Profile

Toxicological assessments have highlighted potential risks associated with impurities:

- Genotoxicity : Forced degradation studies have indicated that some ivabradine degradation products may exhibit genotoxic properties. The Ames test results for this compound suggest a need for further investigation into its mutagenic potential .

- Safety Thresholds : Regulatory guidelines recommend stringent limits on impurity levels in pharmaceutical formulations to mitigate any adverse effects resulting from their biological activity .

Case Studies

Several case studies have documented the implications of impurities in clinical settings:

- A case study involving patients treated with ivabradine highlighted instances where adverse reactions correlated with higher levels of impurities in the formulation. These findings underscore the importance of monitoring impurity levels in therapeutic regimens .

Research Findings

Recent research has provided insights into the biological activity of this compound:

- HPLC Analysis : Advanced analytical techniques such as high-performance liquid chromatography (HPLC) have been employed to quantify impurity levels in ivabradine formulations, revealing significant variability across different batches .

- In Silico Studies : Computational models predict that this compound could have altered binding affinities compared to Ivabradine, suggesting a potential impact on therapeutic outcomes .

科学研究应用

Quality Control in Pharmaceutical Development

Impurity Monitoring

The monitoring of impurities like Ivabradine Impurity 12 is crucial in pharmaceutical development to ensure the safety and effectiveness of the final product. Forced degradation studies have shown that Ivabradine can degrade under various conditions (e.g., exposure to light, heat, and oxidative agents), leading to the formation of several degradation products, including impurities . These studies utilize High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry to identify and quantify these impurities, which is essential for regulatory compliance and product stability.

Stability Testing

Stability testing of Ivabradine formulations has indicated that certain impurities increase in concentration over time, especially under elevated temperatures. For instance, this compound has been noted for its thermal sensitivity, which raises concerns regarding its presence in drug formulations stored above recommended temperatures . This necessitates rigorous quality control measures to monitor impurity levels throughout the product's shelf life.

Pharmacological Research

Toxicological Assessments

Research has highlighted the importance of assessing the toxicological profiles of impurities like this compound. In silico models have been employed to predict the toxicity of degradation products, including this compound. These assessments often involve Ames tests and evaluations of cytochrome activity to determine potential genotoxic effects . Understanding these toxicological aspects is vital for ensuring patient safety.

Pharmacological Activity

Some degradation products formed during the degradation of Ivabradine, including those related to this compound, have been investigated for their pharmacological activities. Studies suggest that certain degradation products may retain biological activity, which could influence therapeutic outcomes . This aspect is critical for understanding how impurities might affect the overall pharmacodynamics and pharmacokinetics of Ivabradine.

The presence of impurities like this compound poses regulatory challenges for pharmaceutical companies. Regulatory agencies require comprehensive data on impurity profiles as part of the drug approval process. This includes detailed reports on the methods used for impurity identification and quantification, stability data under various conditions, and toxicological assessments .

属性

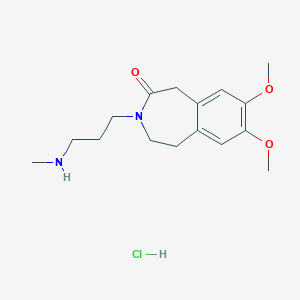

IUPAC Name |

7,8-dimethoxy-3-[3-(methylamino)propyl]-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3.ClH/c1-17-6-4-7-18-8-5-12-9-14(20-2)15(21-3)10-13(12)11-16(18)19;/h9-10,17H,4-8,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMUXOOATRHJXHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85175-52-6 | |

| Record name | 7,8-Dimethoxy-3-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085175526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-DIMETHOXY-3-1,3,4,5-TETRAHYDRO-2H-3-BENZAZEPIN-2-ONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D65SP8A4F6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。